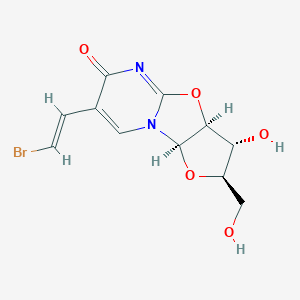
Bvanur
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bvanur, also known as this compound, is a useful research compound. Its molecular formula is C11H11BrN2O5 and its molecular weight is 331.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkenes - Vinyl Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Antiviral Properties
Bvanur has been identified as having significant antiviral activity, particularly against herpes simplex virus type 1 (HSV-1). Research indicates that it functions by inhibiting viral replication, making it a candidate for therapeutic development against viral infections. A study highlighted that this compound demonstrated considerable efficacy in vitro, suggesting its potential for further clinical evaluation .
Mechanism of Action
The mechanism through which this compound exerts its antiviral effects involves interference with the viral RNA synthesis process. By mimicking nucleosides, this compound can be incorporated into viral RNA, leading to premature termination of the RNA chain and thus inhibiting viral propagation .
Synthetic Biology
Research Applications
In synthetic biology, this compound serves as a valuable tool for studying RNA viruses. Its structural analogs can be utilized to understand the mechanisms of viral resistance and the evolution of viral genomes. This application is crucial for developing strategies to combat emerging viral pathogens .
Case Study 1: Antiviral Efficacy
A study conducted by the Hungarian Academy of Sciences evaluated the antiviral efficacy of this compound against HSV-1. The results demonstrated a dose-dependent inhibition of viral replication, with significant reductions in plaque formation at higher concentrations. These findings support the potential use of this compound as a therapeutic agent in treating herpes infections.
Case Study 2: Mechanistic Insights
Further investigations into the mechanism of action revealed that this compound's incorporation into viral RNA led to mutations that rendered the virus less viable. This study provided insights into how targeting viral replication machinery with compounds like this compound can lead to effective antiviral strategies.
Data Tables
| Application Area | Description | Efficacy/Results |
|---|---|---|
| Antiviral Activity | Inhibition of HSV-1 replication | Significant dose-dependent inhibition observed |
| Synthetic Biology | Study of RNA virus mechanisms | Insights into viral resistance mechanisms |
| Study Reference | Findings |
|---|---|
| Hungarian Academy Study | Demonstrated antiviral efficacy against HSV-1 |
| Mechanistic Study | Revealed incorporation into RNA leads to mutations |
Eigenschaften
CAS-Nummer |
104988-76-3 |
|---|---|
Molekularformel |
C11H11BrN2O5 |
Molekulargewicht |
331.12 g/mol |
IUPAC-Name |
(2R,4R,5R,6S)-11-[(E)-2-bromoethenyl]-5-hydroxy-4-(hydroxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one |
InChI |
InChI=1S/C11H11BrN2O5/c12-2-1-5-3-14-10-8(7(16)6(4-15)18-10)19-11(14)13-9(5)17/h1-3,6-8,10,15-16H,4H2/b2-1+/t6-,7-,8+,10-/m1/s1 |
InChI-Schlüssel |
UURPPMZODASUTN-HQNLTJAPSA-N |
SMILES |
C1=C(C(=O)N=C2N1C3C(O2)C(C(O3)CO)O)C=CBr |
Isomerische SMILES |
C1=C(C(=O)N=C2N1[C@H]3[C@@H](O2)[C@@H]([C@H](O3)CO)O)/C=C/Br |
Kanonische SMILES |
C1=C(C(=O)N=C2N1C3C(O2)C(C(O3)CO)O)C=CBr |
Synonyme |
5-(2-bromovinyl)-2,2'-anhydrouridine 5-(2-bromovinyl)-2,2'-anhydrouridine, (Z)-isomer BVANUR |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















